[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Forensic Toxicology Synthetic Cannabinoid Metabolism Biomarker Specificity

[1-(4-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1320363-47-0), also known as (±)-JWH 018 N-(4-hydroxypentyl) metabolite, is a phase I monohydroxylated urinary metabolite of the synthetic cannabinoid JWH-018, an aminoalkylindole (AAI) that acts as a potent CB1/CB2 receptor agonist found in herbal mixtures marketed as 'Spice' or 'K2'. This compound is widely recognized as the major urinary metabolite of JWH-018 and is commercially available as a certified analytical reference standard (≥97% purity) for forensic toxicology, clinical monitoring, and metabolism research.

Molecular Formula C24H23NO2
Molecular Weight 357.453
CAS No. 1320363-47-0
Cat. No. B590267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS1320363-47-0
Synonyms(1-(4-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)-methanone
Molecular FormulaC24H23NO2
Molecular Weight357.453
Structural Identifiers
SMILESCC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3
InChIKeyLLFBQQHYZJTRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1320363-47-0): Procuring the Definitive JWH-018 Urinary Biomarker Reference Standard


[1-(4-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1320363-47-0), also known as (±)-JWH 018 N-(4-hydroxypentyl) metabolite, is a phase I monohydroxylated urinary metabolite of the synthetic cannabinoid JWH-018, an aminoalkylindole (AAI) that acts as a potent CB1/CB2 receptor agonist found in herbal mixtures marketed as 'Spice' or 'K2' [1]. This compound is widely recognized as the major urinary metabolite of JWH-018 and is commercially available as a certified analytical reference standard (≥97% purity) for forensic toxicology, clinical monitoring, and metabolism research .

Why Generic Substitution of CAS 1320363-47-0 with Other JWH-018 Metabolites Fails for Definitive Identification


[1-(4-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone occupies a unique forensic diagnostic position that cannot be fulfilled by other JWH-018 metabolites such as the 5-hydroxypentyl (CAS 1309382-70-4), 6-hydroxyindole, or pentanoic acid derivatives. Multiple controlled human administration studies demonstrate that while AM-2201 ingestion generates N-(5-hydroxypentyl) and carboxylated metabolites indistinguishable from those of JWH-018, the N-(4-hydroxypentyl) metabolite is not formed after AM-2201 intake, making it the sole metabolite that can unambiguously differentiate JWH-018 consumption from AM-2201 use [1]. Furthermore, the compound's excretion profile differs markedly from the pentanoic acid metabolite: the pentanoic acid shows higher serum concentrations in PK studies but prolonged urinary detection windows up to 4 weeks, whereas the 4-hydroxypentyl metabolite serves as the primary confirmatory marker with a different temporal excretion window critical for establishing recent exposure [2].

Quantitative Evidence Guide: Procuring CAS 1320363-47-0 Based on Measurable Differentiation from Comparator Metabolites


Exclusive Diagnostic Specificity: Absence of N-(4-Hydroxypentyl) Metabolite After AM-2201 Ingestion Confirmed by Controlled Self-Administration

In a controlled human self-administration study (5 mg pure AM-2201 ingested), the N-(4-hydroxypentyl) metabolite of JWH-018 (CAS 1320363-47-0) was completely absent in both serum and urine samples, whereas N-(5-hydroxypentyl) and carboxylated metabolites of JWH-018 were detected, proving they are formed artifactually or metabolically from AM-2201. This establishes CAS 1320363-47-0 as the only metabolite capable of conclusively distinguishing JWH-018 from AM-2201 consumption [1].

Forensic Toxicology Synthetic Cannabinoid Metabolism Biomarker Specificity

Concentration Ratio as Differential Criterion: N-(5-Hydroxypentyl) to N-(4-Hydroxypentyl) Ratio Distinguishes AM-2201 from JWH-018 Abuse

A study directly comparing urine samples from AM-2201 and JWH-018 abuse suspects established that the concentration ratio of N-(5-hydroxypentyl) to N-(4-hydroxypentyl) JWH-018 metabolites serves as a quantitative criterion to differentiate between the two drugs. The N-(4-hydroxypentyl) metabolite (CAS 1320363-47-0) is consistently present at high abundance after JWH-018 ingestion but diminished or altered in ratio after AM-2201 use, where N-5-hydroxylated and carboxylated metabolites predominate [1].

Forensic Chemistry Metabolite Ratio Analysis AM-2201 Discrimination

Major Urinary Metabolite Status: Quantitative Prevalence in Human Urine Cohorts vs. Other JWH-018 Metabolites

In a large-scale quantitative urine confirmatory study of randomly collected specimens (n > 1,000), JWH-018 N-hydroxypentyl metabolites (predominantly the 4-hydroxypentyl form) were the second most prevalent synthetic cannabinoid biomarkers detected, with an 84% positivity rate among SC-positive samples at a median concentration of 5.1 μg/L (range 0.1–1,239 μg/L). This compares to JWH-018 pentanoic acid at 93% prevalence (median 11.1 μg/L) and AM2201 N-hydroxypentyl at 69% (median 2.0 μg/L) [1].

Urinalysis Synthetic Cannabinoid Epidemiology Metabolite Prevalence

Serum Pharmacokinetic Differentiation: 4-Hydroxypentyl vs. Pentanoic Acid Metabolite Concentration Profiles After Controlled Inhalation

In a controlled PK study with human subjects inhaling 2 or 3 mg JWH-018 doses, the pentanoic acid metabolite achieved slightly higher peak serum concentrations than the 3-, 4-, and 5-hydroxypentyl metabolites combined. However, all monohydroxylated metabolites (including CAS 1320363-47-0) showed distinct multiexponential decline kinetics and slower terminal elimination than the parent compound, indicating that while pentanoic acid may dominate in concentration, the 4-hydroxypentyl metabolite provides a complementary temporal detection window critical for exposure timing assessment [1].

Clinical Pharmacology Pharmacokinetics Inhalation Exposure

First Validated GC-MS Method with Direct Analytical Standard Comparison: Retention and Fragmentation Data for CAS 1320363-47-0

A published GC-MS method developed for K2 metabolite detection in urine directly compared three metabolite hydrolysis products—4-hydroxypentyl (CAS 1320363-47-0), 5-hydroxypentyl, and N-pentanoic acid—as analytical reference standards. The 4-hydroxypentyl metabolite was among the primary metabolites consistently detected across both GC-MS and existing LC-MS/MS methods, with confirmed structure-specific mass spectral fragmentation patterns and retention properties elucidated using the reference standard [1].

GC-MS Method Development Analytical Reference Standards Metabolite Confirmation

Exclusive Glucuronide Conjugation Profile: ω-1 Hydroxyl Metabolite Excretion Pattern vs. ω-Carboxyl Metabolites

The first study to identify and quantify ω-1-hydroxyl metabolites of JWH-018 demonstrated that the 4-hydroxypentyl metabolite (CAS 1320363-47-0) was exclusively excreted as glucuronic acid conjugates in human urine. By contrast, only ~5%–80% of the ω-carboxyl (pentanoic acid) metabolite was excreted as glucuronide conjugates, with the remainder in free form. This near-complete conjugation has direct implications for analytical workflow requirements [1].

Phase II Metabolism Glucuronidation Urinary Biomarker Characterization

High-Value Application Scenarios for Procuring [1-(4-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1320363-47-0)


Definitive AM-2201 vs. JWH-018 Source Attribution in Forensic Urinalysis

Forensic toxicology laboratories receiving urine specimens from DUID (driving under the influence of drugs), postmortem, or probation testing programs where the specific synthetic cannabinoid consumed must be identified for legal purposes. Because AM-2201 ingestion produces JWH-018 N-(5-hydroxypentyl) and carboxylated metabolites identical to those from JWH-018 use, CAS 1320363-47-0 serves as the sole unambiguous confirmatory biomarker. Its absence in AM-2201-only cases, demonstrated in controlled human studies [1], and its role as the denominator in validated concentration ratio methods for source discrimination , make this reference standard indispensable for any forensic laboratory offering synthetic cannabinoid testing with legal defensibility requirements.

Clinical Toxicology Monitoring in Emergency Department and Addiction Treatment Settings

Hospital clinical laboratories and addiction treatment programs monitoring synthetic cannabinoid exposure in patient populations require CAS 1320363-47-0 as a quantitative calibrator. With an 84% prevalence rate among SC-positive urine specimens in real-world cohorts and a median urinary concentration of 5.1 μg/L [1], this metabolite is the second most frequently encountered biomarker. Its near-exclusive excretion as glucuronide conjugates necessitates inclusion in hydrolysis-based extraction protocols, and procurement of the matching deuterated internal standard (JWH-018 N-(4-hydroxypentyl) metabolite-D5) is required to correct for variable enzymatic hydrolysis efficiency . The distinct pharmacokinetic profile with slow terminal elimination also supports exposure timing assessment in overdose cases where the window of ingestion must be estimated.

GC-MS Method Implementation for Laboratories Without LC-MS/MS Capability

Resource-limited forensic and clinical laboratories operating GC-MS platforms can directly implement published methods for synthetic cannabinoid metabolite detection using CAS 1320363-47-0. The peer-reviewed GC-MS method by Lovett et al. provides validated retention properties and structure-specific mass spectral fragmentation patterns for this exact compound, confirmed by direct comparison to the synthesized analytical standard [1]. This eliminates the need for in-house standard characterization and enables immediate method transfer. Procurement of the 4-hydroxypentyl standard alongside the 5-hydroxypentyl and pentanoic acid standards allows complete coverage of the three primary urinary hydrolysis products identified in this validated GC-MS protocol.

Synthetic Cannabinoid Metabolite Pharmacology and hCB1 Activity Screening

Research groups investigating the residual pharmacological activity of synthetic cannabinoid metabolites at cannabinoid receptors require CAS 1320363-47-0 as part of systematic structure-activity relationship (SAR) studies. A recent comprehensive in vitro study comparing 26 metabolites of JWH-018, AM-2201, THJ-018, and THJ-2201 at the hCB1 receptor [1] has demonstrated that hydroxylated metabolites can retain varying degrees of receptor activity. The 4-hydroxypentyl metabolite represents a critical structural variant in this SAR matrix—with the hydroxyl group positioned at the ω-1 carbon of the N-pentyl chain—allowing researchers to systematically evaluate how hydroxylation position and chain modification influence residual CB1 agonism, which has direct implications for understanding the sustained pharmacological effects observed in synthetic cannabinoid users long after parent compound elimination.

Quote Request

Request a Quote for [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.